molecular formula C10H11BrO3 B13013752 6-Bromo-2-ethoxy-3-methoxybenzaldehyde

6-Bromo-2-ethoxy-3-methoxybenzaldehyde

Cat. No.: B13013752
M. Wt: 259.10 g/mol
InChI Key: WRZNPHKAXIOBOJ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde typically involves the bromination of 2-ethoxy-3-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-ethoxy-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxy-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

    2-Ethoxy-3-methoxybenzaldehyde: Lacks the bromine substituent.

    6-Bromo-3-methoxybenzaldehyde: Lacks the ethoxy substituent.

Uniqueness

6-Bromo-2-ethoxy-3-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and potential therapeutic applications .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-2-ethoxy-3-methoxybenzaldehyde

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)8(11)4-5-9(10)13-2/h4-6H,3H2,1-2H3

InChI Key

WRZNPHKAXIOBOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C=O)Br)OC

Origin of Product

United States

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